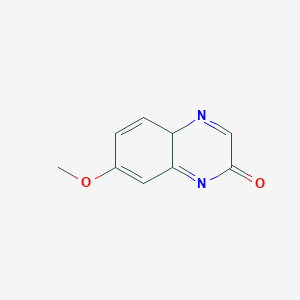

7-methoxy-4aH-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-methoxy-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5,7H,1H3 |

InChI Key |

RVNCRUNBSUOQOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC(=O)C=NC2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy Quinoxalin 2 One and Analogous Quinoxalinone Derivatives

Classical and Established Synthetic Routes to the Quinoxalinone Core

The fundamental quinoxalin-2-one heterocyclic system can be constructed through several well-established synthetic strategies. These classical routes provide a versatile foundation for the synthesis of a wide array of substituted analogs.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines

A cornerstone in the synthesis of quinoxalines and their derivatives is the condensation reaction between a 1,2-dicarbonyl compound and an ortho-phenylenediamine. encyclopedia.pub This approach is widely utilized for its reliability and broad substrate scope. In the context of quinoxalin-2-one synthesis, an α-keto acid or its ester derivative is commonly employed as the 1,2-dicarbonyl component.

For instance, the reaction of an o-phenylenediamine with glyoxylic acid in a suitable solvent system, such as methanol, can directly afford the corresponding quinoxalin-2-one. google.com The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the heterocyclic ring system. The use of industrial-grade glyoxylic acid and o-phenylenediamine in methanol at low temperatures (-6 to 0°C) has been reported for the large-scale synthesis of 2-hydroxyquinoxaline (the tautomeric form of quinoxalin-2-one). google.com

| 1,2-Diamine Precursor | 1,2-Dicarbonyl Compound | Product | Reference |

| o-Phenylenediamine | Glyoxylic Acid | Quinoxalin-2(1H)-one | google.com |

| Substituted o-phenylenediamines | α-Keto acids/esters | Substituted quinoxalin-2(1H)-ones | sapub.org |

Intramolecular Cyclization and Quaternization Processes

Intramolecular cyclization strategies offer another powerful avenue to the quinoxalinone core. These methods often involve the construction of a suitably functionalized acyclic precursor that can be induced to cyclize under specific reaction conditions.

One such approach involves the reductive cyclization of a 2-nitroaniline derivative. For example, N-(4-methoxy-2-nitrophenyl)acetamide can serve as a precursor to a methoxy-substituted quinoxalinone. nih.govnih.gov The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide has been reported, showcasing the stability of the quinoxalinone ring system during further functionalization of the N1-position. researchgate.net The general strategy would involve the reduction of the nitro group to an amino group, which can then undergo intramolecular cyclization with a suitably placed carbonyl or carboxyl group equivalent.

Furthermore, electrochemical-oxidation-induced intramolecular annulation has been developed for the synthesis of quinoxaline (B1680401) derivatives from N-aryl enamines, which could be adapted for quinoxalinone synthesis. rsc.org

Synthesis via Phenacyl Halides and Phenylenediamines

The reaction of α-haloketones, such as phenacyl halides, with o-phenylenediamines is a well-documented method for the synthesis of quinoxalines. nih.gov This reaction can also be tailored to produce quinoxalin-2-ones. The process typically involves the initial N-alkylation of one of the amino groups of the o-phenylenediamine by the phenacyl halide, followed by an intramolecular condensation and subsequent oxidation to form the aromatic quinoxaline ring. To obtain the quinoxalin-2-one structure, a precursor bearing a carboxylate or an equivalent functional group at the α-position of the halide is necessary.

Targeted Synthetic Strategies for Methoxy-Substituted Quinoxalin-2-ones

The synthesis of specifically substituted quinoxalin-2-ones, such as 7-methoxy-4aH-quinoxalin-2-one, requires regiochemical control. This can be achieved either by starting with appropriately functionalized precursors or by direct functionalization of the quinoxalinone core.

Incorporation of the Methoxy (B1213986) Moiety via Pre-functionalized Aromatic Precursors

The most straightforward and common approach to introduce a methoxy group at a specific position on the benzene (B151609) ring of the quinoxalinone is to start with a pre-functionalized aromatic diamine. For the synthesis of 7-methoxy-quinoxalin-2-one, 4-methoxy-1,2-phenylenediamine is the key starting material.

The reaction of 4-methoxy-o-phenylenediamine with α-ketoesters has been shown to be a viable route to 7-methoxy-quinoxalin-2-one derivatives. A notable feature of this reaction is that the regioselectivity can be controlled by the reaction conditions. The condensation of 4-methoxy-o-phenylenediamine with an α-ketoester can potentially yield two regioisomers: the 7-methoxy and the 6-methoxy quinoxalin-2-one. It has been demonstrated that conducting the reaction under acidic conditions favors the formation of the 7-substituted quinoxalin-2-one as the major product. Conversely, under basic conditions, the regioselectivity can be reversed to favor the 6-substituted isomer. This control is attributed to the differential reactivity of the two non-equivalent amino groups of the 4-methoxy-o-phenylenediamine under acidic or basic catalysis.

| Diamine Precursor | α-Ketoester | Conditions | Major Regioisomer |

| 4-methoxy-o-phenylenediamine | Ethyl 2-oxohex-5-enoate | Acidic (AcOH) | 3-(but-3-enyl)-7-methoxyquinoxalin-2(1H)-one |

| 4-methoxy-o-phenylenediamine | Ethyl 2-oxohex-5-enoate | Basic | 3-(but-3-enyl)-6-methoxyquinoxalin-2(1H)-one |

Direct Functionalization Approaches for Methoxy Group Introduction

The direct introduction of a methoxy group onto a pre-formed quinoxalin-2-one scaffold at the C7 position is a less common and more challenging synthetic strategy. The reactivity of the quinoxalin-2-one ring system towards electrophilic aromatic substitution, which would be required for direct methoxylation, is complex. The benzene ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused pyrazinone ring.

While there is extensive literature on the direct C-H functionalization of the C3 position of the quinoxalin-2-one ring, which is activated for nucleophilic and radical attack, reports on the direct functionalization of the benzene ring, particularly at the C7 position, are scarce. researchgate.netnih.govorganic-chemistry.org Methodologies for direct C-H methoxylation of aromatic compounds exist but their application to the specific case of the quinoxalin-2-one core, and achieving regioselectivity at the C7 position, is not well-established. This is likely due to the challenges in overcoming the deactivation of the benzene ring and controlling the position of substitution. Therefore, the use of pre-functionalized precursors remains the more reliable and widely adopted strategy for the synthesis of 7-methoxy-quinoxalin-2-one.

Modern and Sustainable Synthetic Protocols for Quinoxalinone Derivatives

The synthesis of quinoxaline derivatives has undergone significant evolution, with a contemporary focus on developing sustainable and efficient methodologies. ekb.eg Traditional methods often required harsh conditions, such as high temperatures and the use of strong acid catalysts, leading to longer reaction times and potential environmental concerns. nih.govnih.gov Modern synthetic chemistry emphasizes green principles, including the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions in aqueous media to minimize waste and hazardous substances. nih.govnih.gov These advanced protocols aim to improve atom economy, reduce energy consumption, and simplify purification processes, making the synthesis of quinoxalinone scaffolds more environmentally benign and economically viable. ekb.egrsc.org

Oxidative cyclization represents a powerful strategy for constructing the quinoxaline core. A notable example is the tandem oxidative azidation/cyclization of N-arylenamines. acs.orgnih.gov This method facilitates the consecutive formation of two C–N bonds. The reaction typically employs N-arylenamines and trimethylsilyl azide (TMSN3) as the starting materials, with an oxidant like (diacetoxyiodo)benzene. acs.orgnih.govfigshare.com The proposed mechanism involves an initial oxidative azidation of the enamine to form a vinyl azide intermediate, which then undergoes further oxidation and cyclization to yield the quinoxaline ring. acs.org This process occurs under mild and simple conditions, making it practical for synthesis. acs.orgnih.gov

To circumvent the use of chemical oxidants, an electrochemical approach has been developed. rsc.orgrsc.org This electro-oxidative intramolecular annulation uses N-aryl enamines and TMSN3 under undivided electrolytic conditions to achieve the tandem azidation and cyclic amination, constructing two C–N bonds without the need for transition metal catalysts or chemical oxidants. rsc.orgrsc.org

Table 1: Comparison of Oxidative Cyclization Methods for Quinoxaline Synthesis

| Method | Starting Materials | Reagents/Conditions | Key Features |

| Chemical Oxidation acs.orgnih.gov | N-arylenamines, TMSN3 | (Diacetoxyiodo)benzene as oxidant | Mild conditions, rapid reaction. |

| Electrochemical Oxidation rsc.orgrsc.org | N-arylenamines, TMSN3 | Undivided electrolytic conditions | Avoids chemical oxidants and metal catalysts; green chemistry compatible. |

In line with green chemistry principles, photocatalytic and electrochemical methods have emerged as transformative tools for synthesizing and functionalizing quinoxalinone derivatives. nih.gov These techniques utilize light or electricity as traceless reagents, often allowing reactions to proceed under mild conditions. thieme-connect.comacs.org

Photocatalytic Synthesis: Visible-light photoredox catalysis enables a variety of transformations on the quinoxalin-2(1H)-one scaffold, including C-H functionalization. researchgate.netorganic-chemistry.org These reactions can be driven by the formation of electron donor-acceptor (EDA) complexes, which in some cases, eliminates the need for an external photocatalyst. researchgate.net For instance, the alkylation of quinoxalin-2(1H)-ones has been achieved using unactivated alkenes in an aqueous, three-component photochemical strategy without any photoredox catalyst. researchgate.net Other methods employ catalysts like g-C3N4 or organic dyes to facilitate C-C bond formation, such as the arylation of quinoxalin-2(1H)-ones with arylhydrazines under blue light irradiation. organic-chemistry.org These light-driven protocols are noted for their mild conditions and broad functional group tolerance. rsc.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to classical methods that rely on toxic and hazardous redox reagents. thieme-connect.com A novel electrochemical dehydrogenative method has been developed for preparing 2-substituted quinoxalines through the intermolecular cyclization of aryl alkyl ketones and o-phenylenediamines. thieme-connect.com This protocol features mild reaction conditions and broad substrate compatibility. thieme-connect.com Another innovative electrochemical strategy involves an oxidative dearomatization/ring-opening/cyclization cascade of 2-arylindoles with 1,2-diaminoarenes to produce 2-aryl-3-(2-aminoaryl)quinoxalines under mild conditions. acs.org These electrochemical methods highlight a move towards more environmentally friendly and efficient synthetic routes for complex heterocyclic compounds. rsc.org

Table 2: Overview of Photocatalytic and Electrochemical Methods

| Method Type | Reaction | Key Features |

| Photocatalytic | C-H alkylation/arylation of quinoxalin-2(1H)-ones researchgate.netorganic-chemistry.org | Visible light-driven; can be catalyst-free; mild conditions. |

| Electrochemical | Dehydrogenative cyclization of ketones and diamines thieme-connect.com | Uses electrons as a clean reagent; avoids chemical oxidants. |

| Electrochemical | Oxidative dearomatization/ring-opening/cyclization cascade acs.org | Synthesizes complex quinoxalines under mild conditions. |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. nih.gov This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, aligning with the principles of green and sustainable chemistry. nih.govresearchgate.net MCRs provide a powerful tool for the diversity-oriented synthesis of quinoxalines and their derivatives. researchgate.net

The synthesis of quinoxalinones is often facilitated by various catalytic systems that enhance reaction rates and yields under milder conditions. A wide array of catalysts have been explored, including:

Lewis Acids: Compounds like lithium bromide (LiBr) have been used as inexpensive and water-tolerant Lewis acid catalysts for preparing quinoxalines in a water/ethanol mixture at room temperature. tandfonline.com

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. Examples include alumina-supported heteropolyoxometalates, which have shown high activity for quinoxaline synthesis at room temperature. nih.gov Sulfated polyborate has also been employed as a recyclable, eco-friendly catalyst under solvent-free conditions. ias.ac.in

Iron Catalysis: Non-precious metal catalysts like iron are attractive for their low cost and toxicity. An iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols produces quinoxalines with water as the only byproduct, avoiding the need for external redox agents. nih.gov

Palladium Catalysis: Palladium catalysts have been used for reductive annulation reactions, such as the synthesis of novel quinoxaline derivatives from catechols and nitroarylamines. rsc.org

Table 3: Selected Catalytic Systems for Quinoxalinone Synthesis

| Catalyst System | Reaction Type | Conditions | Advantages |

| LiBr tandfonline.com | Condensation | H2O/EtOH, Room Temp. | Inexpensive, water-tolerant, mild conditions. |

| Alumina-supported Heteropolyoxometalates nih.gov | Condensation | Toluene, Room Temp. | Heterogeneous, reusable, high yields. |

| Sulfated Polyborate ias.ac.in | Condensation | Solvent-free | Recyclable, eco-friendly, short reaction times. |

| Iron Complex nih.gov | Transfer Hydrogenative Condensation | One-pot | Eco-friendly (water byproduct), no external redox agents. |

| Palladium rsc.org | Reductive Annulation | One-pot | Operational simplicity, broad substrate scope. |

The principles of green chemistry strongly advocate for the reduction or elimination of volatile and toxic organic solvents. ias.ac.in In the synthesis of quinoxalinone derivatives, significant progress has been made by adopting solvent-free conditions or utilizing environmentally benign solvents like water. nih.govrsc.org

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer substantial environmental and economic benefits by minimizing waste and simplifying product work-up. ias.ac.in Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prime example. A catalyst-free protocol using a mini cell homogenizer allows for the synthesis of quinoxalines in minutes with quantitative yields and a near-zero E-factor (Environmental factor). rsc.org Another approach uses sulfated polyborate as a recyclable solid acid catalyst for the condensation of o-phenylenediamines and 1,2-diketones under solvent-free conditions, achieving high yields in short reaction times. ias.ac.in

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. bioinfopublication.org Several methods have been developed to perform quinoxaline synthesis in aqueous media. researchgate.netchim.it For instance, the condensation of 1,2-diketones and o-phenylenediamines can be efficiently carried out in water mediated by tetraethylammonium bromate. bioinfopublication.org Ionic liquids have also been used as recyclable catalysts in water; [C8dabco]Br, a biodegradable ionic liquid, has been shown to effectively catalyze the synthesis of quinoxalines in an aqueous medium, with the catalyst being recyclable. researchgate.netresearchgate.net Natural deep eutectic solvents (NADESs), such as a mixture of choline chloride and water, have also been employed to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. unicam.it

Table 4: Green Reaction Conditions for Quinoxaline Synthesis

| Condition | Method/Catalyst | Key Features |

| Solvent-Free | Mechanochemical homogenization rsc.org | Catalyst-free, rapid (minutes), quantitative yields, near-zero E-factor. |

| Solvent-Free | Sulfated polyborate catalyst ias.ac.in | Recyclable catalyst, high yields, short reaction times. |

| Aqueous Medium | Tetraethylammonium bromate bioinfopublication.org | Environmentally benign, easy workup, high yields. |

| Aqueous Medium | [C8dabco]Br ionic liquid researchgate.netresearchgate.net | Recyclable and biodegradable catalyst, high atom economy. |

| Aqueous Medium | Choline chloride/water (NADES) unicam.it | Fast (5 min), room temperature, high yields, recyclable solvent. |

Synthesis of Dihydroquinoxalin-2-one Analogues

3,4-Dihydroquinoxalin-2-ones are an important class of quinoxalinone analogues characterized by a reduced pyrazine ring. uit.no This heterocyclic scaffold is of significant interest due to its chemical versatility and notable biological activities, including antiviral and anti-inflammatory properties. uit.no The development of efficient synthetic routes to access these reduced structures, particularly in an enantiomerically pure form, is a key area of research.

A variety of synthetic strategies have been established to construct the 3,4-dihydroquinoxalin-2-one ring system. These methods often focus on controlling stereochemistry and achieving high yields under mild conditions. uit.no

One prominent method involves the Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by an acid-mediated cyclization. uit.no This ligand-free coupling proceeds with moderate to good yields, and the subsequent cyclization with trifluoroacetic acid (TFA) affords 3-substituted dihydroquinoxalin-2-ones with excellent enantiomeric excess (>98% ee). uit.no

Another effective approach is a Michael addition/cyclization cascade . This process has been used to synthesize 3-nitromethyl substituted quinoxalin-2-ones by reacting o-phenylenediamines with a suitable Michael acceptor. This cascade reaction provides the desired products in moderate to good yields. uit.no

Furthermore, photochemical reduction has been employed as a specific method to form the reduced quinoxalinone ring. uit.no Heterogeneous catalysis also provides a pathway to these analogues. For example, a g-C3N4-catalyzed reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light can yield dihydroquinoxalin-2(1H)-one products in a solvent-controlled system. mdpi.com

Table 5: Synthetic Methods for Dihydroquinoxalin-2-one Analogues

| Method | Starting Materials | Key Reagents/Conditions | Product Features |

| Ullmann-type amination/cyclization uit.no | Enantiopure α-amino acids, N-Boc-2-iodoanilines | Ligand-free coupling; TFA for cyclization | Enantiopure 3-substituted products (>98% ee). |

| Michael addition/cyclization cascade uit.no | o-Phenylenediamines, Michael acceptor | Cascade process | 3-Nitromethyl substituted products. |

| Heterogeneous Photocatalysis mdpi.com | Quinoxalin-2(1H)-one, N-arylglycine | g-C3N4 catalyst, visible light, DMSO/H2O | Forms substituted dihydro- products. |

Chemical Reactivity and Advanced Derivatization of Quinoxalinone Scaffolds

C-3 Functionalization of Quinoxalin-2(1H)-ones and Dihydroquinoxalin-2-ones

The C-3 position of quinoxalin-2(1H)-ones is particularly amenable to functionalization due to the adjacent electron-withdrawing carbonyl group and the imine-like double bond. nih.gov This electronic setup facilitates a variety of reactions, primarily proceeding through radical-mediated pathways. nih.goviaea.org For dihydro-derivatives such as 7-methoxy-4aH-quinoxalin-2-one, tautomerization to the more aromatic quinoxalin-2(1H)-one form often precedes functionalization, making the extensive research on the latter highly relevant. The electron-donating 7-methoxy group can influence the electronic properties of the aromatic ring, potentially affecting reaction rates and yields.

The construction of new carbon-carbon bonds at the C-3 position is a cornerstone of derivatization, enabling the introduction of diverse alkyl, acyl, and aryl moieties.

Direct C-3 alkylation of quinoxalin-2(1H)-ones is a powerful method for introducing aliphatic side chains. researchgate.netresearchgate.net These reactions often employ radical chemistry, utilizing various alkyl radical precursors under oxidative conditions. nih.govrsc.org Visible-light photoredox catalysis has emerged as a mild and efficient strategy for these transformations. rsc.org For instance, phenyliodine(III) dicarboxylates can serve as effective alkylation reagents under visible light, undergoing decarboxylative radical coupling with the quinoxalinone scaffold. rsc.org Other sources for alkyl radicals include Katritzky salts and 1,4-dihydropyridines. researchgate.netnih.gov Three-component reactions involving unactivated alkenes have also been developed, further expanding the scope of accessible structures. nih.gov

While C-3 alkylation is well-documented, C-3 alkynylation reactions are less common but represent a valuable pathway for introducing sp-hybridized carbon centers, which are useful handles for further transformations like click chemistry or cross-coupling reactions.

Table 1: Examples of C-3 Alkylation Reactions on the Quinoxalin-2(1H)-one Scaffold

| Alkyl Source | Reagents/Conditions | Product Type | Ref. |

| Phenyliodine(III) dicarboxylates | Visible light | 3-Alkylquinoxalin-2(1H)-one | rsc.org |

| Katritzky salts | Eosin-Y, DIPEA, visible light, continuous-flow | 3-Alkylquinoxalin-2(1H)-one | researchgate.net |

| Unactivated alkenes, TMSN₃ | Phenyliodine(III) diacetate (PIDA) | 3-(β-azido alkyl)quinoxalin-2(1H)-one | nih.gov |

| 1,4-Dihydropyridines | Na₂S₂O₈ | 3-Alkylquinoxalin-2(1H)-one | nih.gov |

| Alkenes | (NH₄)₂S₂O₈ | 3-Vinylated quinoxalin-2(1H)-one | nih.gov |

The introduction of a carbonyl group at the C-3 position yields 3-acylated quinoxalin-2(1H)-ones, which are important structural motifs in pharmacologically active compounds. acs.org Decarboxylative acylation using α-oxo-carboxylic acids is a common and effective method. acs.orgrsc.org These reactions can be promoted thermally with reagents like phenyliodine(III) diacetate (PIDA) or under visible-light induction, often proceeding via a radical mechanism. researchgate.netrsc.org More sustainable approaches have also been developed, such as piezocatalyzed decarboxylative acylation using ball milling with BaTiO₃, which operates solvent-free and offers short reaction times. acs.orgresearchgate.net In some cases, unconventional acyl sources like polyethylene (B3416737) glycol (PEG-400) have been used, which generate acetyl radicals under aerobic oxidative conditions. rsc.org

Table 2: Selected Methods for C-3 Acylation of Quinoxalin-2(1H)-ones

| Acyl Source | Reagents/Conditions | Key Features | Ref. |

| α-Oxo-carboxylic acids | PIDA, thermal | Metal-free, rapid reaction | rsc.org |

| α-Oxo-carboxylic acids | Visible light, air (oxidant) | Metal- and external photocatalyst-free | researchgate.net |

| α-Oxo-carboxylic acids | BaTiO₃, ball milling | Piezocatalyzed, solvent-free | acs.orgresearchgate.net |

| PEG-400 | Silver catalyst, aerobic oxidation | PEG as acetyl source and solvent | rsc.org |

Direct C-3 arylation introduces aromatic substituents, a common feature in many bioactive quinoxalinone derivatives. nih.govrsc.org Radical-based cross-coupling reactions are the predominant strategy, utilizing various aryl radical precursors. rsc.org Arylhydrazines are frequently used sources, which can be activated by oxidants like iodosobenzene (B1197198) or potassium persulfate (K₂S₂O₈), or under visible light without an external photocatalyst. nih.govrsc.orgnih.gov Aryl boronic acids, in the presence of K₂S₂O₈, also serve as effective arylating agents under metal-free conditions. rsc.org These methods are valued for their operational simplicity and broad substrate scope, tolerating a range of functional groups on both the quinoxalinone and the aryl partner. rsc.orgnih.gov

Table 3: Common Strategies for C-3 Arylation of Quinoxalin-2(1H)-ones

| Aryl Source | Reagents/Conditions | Mechanism | Ref. |

| Arylhydrazines | Iodosobenzene, O₂ | Oxidative radical generation | nih.gov |

| Arylhydrazines | Visible light, air | Photocatalyst-free, singlet oxygen mediated | nih.gov |

| Arylhydrazines | K₂S₂O₈ | Metal- and light-free radical generation | rsc.org |

| Aryl boronic acids | K₂S₂O₈, H₂O | Metal- and light-free radical generation | rsc.org |

| Aryl thianthrenium salts | Visible light, styrenes | Three-component 1,2-di(hetero)arylation | acs.org |

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net Consequently, methods for the direct C-3 fluoroalkylation of quinoxalin-2(1H)-ones have garnered substantial attention. researchgate.netacs.org These reactions typically proceed through radical pathways, often initiated by visible light. researchgate.netresearchgate.net Common fluoroalkyl sources include CF₃SO₂Na (Langlois' reagent) and various fluoroalkyl iodides. acs.orgresearchgate.net Three-component reactions involving the quinoxalinone, an unactivated alkene, and a fluoroalkyl source provide an efficient route to more complex 3-fluoroalkylated structures. acs.org

Beyond C-C bonds, the formation of carbon-heteroatom bonds at the C-3 position introduces functionalities like alkoxy, thio, and amino groups, further diversifying the chemical space of quinoxalinone derivatives. rsc.orgrsc.org These reactions are crucial for modulating the physicochemical properties and biological activity of the core scaffold.

Visible-light-induced C-H fluoroalkoxylation has been achieved using fluoroalkyl alcohols as the reagent source and oxygen from the air as a green oxidant. nih.govrsc.org This method avoids the need for stoichiometric metal oxidants. nih.gov Similarly, C-S bond formation can be accomplished through photocatalytic methods, for example, by activating the C–S bond in cysteine derivatives to synthesize heteroaryl amino acids. rsc.org The development of transition-metal-free protocols for constructing C-O, C-S, C-N, and C-P bonds is an active area of research, driven by the principles of sustainable chemistry. rsc.org These transformations often rely on photoredox or electrochemical catalysis to generate the reactive intermediates required for bond formation. rsc.orgkaist.ac.kr

Carbon-Heteroatom Bond Formation Reactions

Functionalization at the Nitrogen Atoms (N-1 or N-4)

Functionalization at the nitrogen atoms of the quinoxalinone ring, particularly at the N-1 position, is a common strategy to modulate the molecule's properties. N-alkylation and N-arylation are typically achieved either during the synthesis of the heterocyclic core or by post-synthetic modification of the parent quinoxalinone.

Many studies on C3-functionalization are performed on N-1 substituted quinoxalinones (e.g., N-methyl, N-ethyl, N-benzyl), indicating that N-alkylation is a routine and often prerequisite modification. This is typically achieved using standard conditions, such as reacting the N-H of the quinoxalinone with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.

The synthesis of N-aryl quinoxalinones can be integrated into the ring-forming process. For instance, a one-pot tandem nitrosation/cyclization of N-aryl cyanoacetamides with tert-butyl nitrite (B80452) yields N-aryl-substituted quinoxalin-2-ones directly. nih.gov Alternatively, modern cross-coupling reactions can be employed. While specific examples on the quinoxalinone scaffold are less common in the reviewed literature, powerful methods like the Buchwald-Hartwig and Ullmann N-arylation reactions, which use palladium or copper catalysts respectively, are standard procedures for forming C-N bonds between N-H containing heterocycles and aryl halides. wikipedia.orgorganic-chemistry.org A palladium-catalyzed intramolecular N-arylation of bromoanilides serves as a key step in a practical synthesis of the quinoxalinone scaffold itself, highlighting the utility of these coupling strategies. nih.gov

Reactivity of the Benzene (B151609) Ring in Quinoxalinone Derivatives (e.g., Nucleophilic Aromatic Substitution of Halogens)

The benzene portion of the quinoxalinone ring is electron-deficient due to the electron-withdrawing nature of the fused pyrazinone ring system. This property makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when it is substituted with a good leaving group, such as a halogen.

The SNAr reaction is a powerful tool for introducing functionalities onto the carbocyclic part of the scaffold. For example, a halogen atom at the C7 position can be displaced by various nucleophiles. A convenient method has been developed for preparing 7-amino-6-halogeno-quinoxaline-2-carbonitrile 1,4-dioxides. This synthesis involves the nucleophilic substitution of a fluorine atom at the C7 position of a quinoxaline (B1680401) 1,4-dioxide precursor with a diamine. This reaction demonstrates that the quinoxalinone core sufficiently activates the benzene ring for SNAr to occur, allowing for the introduction of amino groups. The presence of electron-donating groups on the nucleophile can further facilitate the reaction. This strategy is crucial for creating derivatives with improved solubility and biological properties. The reaction proceeds via the classical addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing quinoxalinone system, before the halide is expelled to restore aromaticity.

Post-Synthetic Modifications and Scaffold Diversification

Post-synthetic modification is essential for creating libraries of quinoxalinone derivatives for structure-activity relationship (SAR) studies and developing new functional materials. The reactivity patterns discussed previously form the basis for scaffold diversification.

Direct C-H functionalization at the C3 position is the most cost-effective and widely used strategy. By applying the C-N, C-O, C-S, C-P, and C-Si bond-forming reactions, a vast array of substituents can be installed on the quinoxalinone core. These modifications significantly alter the steric and electronic properties of the molecule.

Multicomponent reactions (MCRs) offer a powerful approach for rapid scaffold diversification. These reactions allow for the simultaneous formation of multiple bonds in a single step, often leading to complex structures from simple starting materials. For instance, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source can generate 3-trifluoroalkylated derivatives, introducing both a C-C and a C-CF₃ bond in one pot.

Furthermore, the quinoxalinone scaffold can be incorporated into larger, ordered structures like covalent organic frameworks (COFs). In these materials, the quinoxaline units serve as building blocks, and the functional groups on the scaffold (e.g., on the benzene ring) can be further modified after the framework has been constructed. These post-synthetic modifications within the nanopores of the COF can fine-tune its properties for applications such as membrane filtration. The combination of these diverse synthetic strategies allows for extensive exploration of the chemical space around the this compound scaffold.

Structure Activity Relationship Sar Studies of Methoxy Substituted Quinoxalin 2 Ones in Biological Systems

Methodological Approaches for SAR Elucidation

The exploration of the SAR of methoxy-substituted quinoxalin-2-ones involves a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling. These approaches provide a comprehensive understanding of how structural modifications translate into changes in biological activity.

A cornerstone of SAR studies is the systematic synthesis of a series of analogues followed by their biological evaluation. This process typically begins with a lead compound, such as a methoxy-substituted quinoxalin-2-one, which has demonstrated a desirable biological effect. Medicinal chemists then systematically alter the structure of this lead compound to probe the importance of different structural features.

The synthesis of quinoxalin-2-one derivatives often involves the condensation of ortho-phenylenediamines with α-ketoesters. By employing variously substituted ortho-phenylenediamines, a range of analogues with substituents at different positions on the benzene (B151609) ring can be generated. For instance, to synthesize 7-methoxy-4aH-quinoxalin-2-one, 4-methoxy-1,2-phenylenediamine would be a key starting material.

Once synthesized, these analogues are subjected to a battery of biological assays to determine their activity. These assays are chosen based on the therapeutic area of interest and can range from in vitro enzyme inhibition assays to cell-based assays measuring cytotoxicity or other cellular responses. For example, in the context of anti-tuberculosis (anti-TB) activity, the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) are determined against Mycobacterium tuberculosis. frontiersin.org

A study on quinoxaline-1,4-di-N-oxide derivatives highlighted that the presence of a methoxy (B1213986) group at the 7-position of the quinoxaline (B1680401) ring can reduce the MIC and IC50 values, indicating an enhancement of anti-TB activity. frontiersin.org This finding underscores the importance of positional substitution on the biological activity of these compounds.

The following table provides a conceptual framework for how data from such studies might be presented, illustrating the impact of substituent position on activity.

| Compound ID | Substituent at C6 | Substituent at C7 | Biological Activity (e.g., IC50 in µM) |

| 1 | H | H | 15.2 |

| 2 | OCH₃ | H | 8.5 |

| 3 | H | OCH₃ | 5.1 |

| 4 | Cl | H | 12.8 |

| 5 | H | Cl | 7.9 |

This is an illustrative table based on general SAR principles and not from a specific cited study.

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR elucidation. These methods provide insights into the molecular interactions that govern biological activity, helping to rationalize experimental findings and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. These descriptors can include electronic properties (e.g., charge distribution, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By identifying the key descriptors that influence activity, QSAR models can predict the activity of novel compounds before they are synthesized.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand (in this case, a methoxy-substituted quinoxalin-2-one) when bound to a specific biological target, such as an enzyme or a receptor. Docking simulations can help to visualize the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. This information is invaluable for understanding the molecular basis of activity and for designing analogues with improved binding characteristics. For instance, docking studies on quinoxaline derivatives targeting VEGFR-2 have been used to rationalize their anti-proliferative activities.

Influence of the Methoxy Substituent on Biological Activity

The methoxy group (-OCH₃) is a relatively small, electron-donating group that can significantly impact the biological activity of a molecule through a combination of electronic, steric, and pharmacokinetic effects.

The position of the methoxy group on the quinoxalin-2-one ring system is critical in determining its effect on biological activity. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. This can influence the reactivity of the molecule and its ability to interact with biological targets.

As previously mentioned, a study on quinoxaline-1,4-di-N-oxides demonstrated that a methoxy group at the 7-position was associated with lower MIC and IC50 values against Mycobacterium tuberculosis, suggesting enhanced potency. frontiersin.org In contrast, a different study on quinazolinone derivatives (a related heterocyclic system) found that compounds with 6- and 7-methoxy groups displayed notable COX-2 inhibitory efficiencies. nih.gov These findings highlight that the optimal position for a methoxy substituent is target-dependent.

The following table summarizes the reported effects of methoxy substitution at different positions on the quinoxaline ring in various biological contexts.

| Position of Methoxy Group | Biological Activity | Reference |

| 7-position (on quinoxaline-1,4-di-N-oxide) | Reduced MIC and IC50 for anti-TB activity | frontiersin.org |

| 6- and 7-positions (on quinazolinone) | Good COX-2 inhibitory activity | nih.gov |

The methoxy group can influence the binding affinity of a ligand to its biological target in several ways. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond donors in the active site of a protein. The methyl group, being hydrophobic, can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Furthermore, the electron-donating nature of the methoxy group can modulate the electronic properties of the quinoxalin-2-one ring system, which can in turn affect its interactions with the target. For example, an increase in electron density on the aromatic ring could enhance π-π stacking interactions with aromatic amino acid residues in the binding site.

Conformational and Electronic Effects of Methoxy Substitution on Bioactivity

The introduction of a methoxy group can also influence the conformational preferences and electronic properties of the quinoxalin-2-one molecule, which are intimately linked to its bioactivity.

Quantum chemical calculations can be employed to study these effects in detail. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic charge distribution, and molecular orbital energies of methoxy-substituted quinoxalin-2-ones. These calculations can provide valuable insights into how the methoxy group modulates the electronic structure and reactivity of the molecule, thereby influencing its biological activity. The incorporation of various functional groups into quinoxaline derivatives allows for precise control of energy levels and carrier transport properties. nih.gov

Contributions of Other Substituents on the Quinoxalin-2(1H)-one Core to SAR

The biological activity of the quinoxalin-2(1H)-one scaffold is significantly modulated by the nature and position of various substituents on its benzo ring. Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can enhance or diminish the therapeutic potential of these compounds by altering their electronic properties, steric profile, and ability to form interactions with biological targets.

Research into the anticancer properties of quinoxalin-2-one derivatives has revealed specific patterns related to substitution on the core structure. For instance, the presence of an electron-withdrawing group, such as a nitro (NO₂) group, particularly at the C7 position, has been shown to decrease activity in certain contexts. mdpi.com Conversely, the introduction of halogens like chlorine (Cl) or fluorine (F) at the C6 and/or C7 positions can increase the anticancer activity. mdpi.com

In the context of enzyme inhibition, the electronic nature of the substituents plays a crucial role. For lactate (B86563) dehydrogenase A (LDHA) inhibition, an increase in efficiency was noted with the introduction of strong electron-withdrawing groups on the main quinoxalinone core. nih.govmdpi.com For example, the amidic carbonyl group within the core itself contributes significantly to the inhibitory effect. nih.gov

The following tables summarize the observed effects of various substituents on the biological activity of the quinoxalin-2(1H)-one core based on published research findings.

Table 1: Effect of Substituents on Anticancer Activity of Quinoxalin-2(1H)-one Core

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| NO₂ | 7 | Decreases activity | mdpi.com |

Table 2: Effect of Substituents on Enzyme Inhibition by Quinoxalin-2(1H)-one Core

| Biological Target | Substituent/Feature | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| LDHA | Strong electron-withdrawing groups | Core | Increases inhibition efficiency | nih.govmdpi.com |

| ALR2 | 7-methoxy with 3-(4-hydroxystyryl) side chain | 7 | Potent inhibition (IC₅₀ = 0.059 μM) | nih.gov |

These findings collectively indicate that the strategic placement of electron-withdrawing groups like halogens and electron-donating groups such as hydroxyl or methoxy on the quinoxalin-2(1H)-one core is a critical strategy for modulating the biological activity of this heterocyclic system. The specific position and electronic nature of the substituent are determinant factors in the resulting structure-activity relationship. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities of Quinoxalinone Derivatives in Vitro Context

Anticancer and Antitumor Mechanisms

The potential of quinoxalinone scaffolds as a foundation for anticancer agents has been extensively explored. nih.govekb.eg These compounds influence cancer cell viability through multiple pathways, including the inhibition of critical enzymes and disruption of fundamental cellular processes.

A primary mechanism for the anticancer activity of quinoxalinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. ekb.eg Deregulation of Receptor Tyrosine Kinase (RTK) signaling is a common factor in various pathologies, including cancer. oncotarget.com

Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as a key molecular target in anticancer drug design due to its role in multiple developmental processes and its mutation in several deadly human cancers. nih.gov Researchers have synthesized series of 3-vinyl-quinoxalin-2(1H)-one derivatives and evaluated their ability to inhibit FGFR1. nih.gov Structure-activity relationship (SAR) analyses revealed that compounds featuring a carbonyl group demonstrated enhanced activity, likely due to the formation of hydrogen bonds with the FGFR1 kinase. nih.gov Furthermore, smaller substituents on the side chain of the 3-vinyl-quinoxalin-2(1H)-one structure were found to be more effective. nih.gov

Some quinoxaline (B1680401) derivatives have also been evaluated for their inhibitory activity against other RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov For instance, certain 4-oxyquinoline derivatives have shown potent inhibition against a trio of angiokinases: VEGFR2, FGFR1, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov

| Compound Class | Target Kinase(s) | Key Research Findings |

|---|---|---|

| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Inhibitory activity is enhanced by a carbonyl group and smaller side-chain substituents. nih.gov |

| Quinoxaline derivatives | VEGFR-2 | Some derivatives have been screened for weak to moderate inhibitory activity against VEGFR-2. nih.gov |

| 4-Oxyquinoline derivatives (related structures) | VEGFR2, FGFR1, PDGFRβ | A derivative, WXFL-152, was identified as a novel triple angiokinase inhibitor. nih.gov |

Solid tumors often contain regions of low oxygen, or hypoxia, which makes them resistant to conventional chemotherapy and radiation. nih.govnih.gov Developing drugs that are selectively toxic to these hypoxic cells is a critical goal in cancer therapy. nih.govnih.gov Quinoxaline 1,4-dioxides (QdNOs) have been identified as potent hypoxia-selective cytotoxins. nih.govnih.gov

These compounds exhibit significantly greater cytotoxicity to cancer cells cultured under hypoxic conditions compared to those in normal oxygen (oxic) conditions. nih.gov The degree of selectivity is measured by the hypoxia cytotoxicity ratio (HCR), which is the ratio of equitoxic drug concentrations under aerobic versus anoxic conditions. nih.gov Research has shown that the HCR is highly dependent on the nature of the chemical substituents on the quinoxaline heterocycle. nih.gov

For example, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ) was found to be a potent agent with an HCR of 100, while its non-chlorinated analog and other derivatives showed lower HCR values. nih.gov The mechanism of this selective toxicity is linked to the reduction of the compound under hypoxic conditions, a process that can lead to DNA damage. mdpi.com Furthermore, potent QdNOs like DCQ have been shown to significantly reduce the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α) transcript and protein, a key regulator of the cellular response to hypoxia. nih.gov

| Quinoxaline 1,4-Dioxide Derivative | Hypoxia Cytotoxicity Ratio (HCR) | Effect on HIF-1α |

|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloro (DCQ) | 100 | Significantly reduced transcript and protein levels. nih.gov |

| 2-benzoyl-3-phenyl (BPQ) | 40 | Not specified. nih.gov |

| 2-aceto-3-methyl | 8.5 | Reduced mRNA expression to a lesser extent. nih.gov |

| 2,3-tetramethylene (TMQ) | 6.5 | Reduced mRNA expression to a lesser extent. nih.gov |

Another key anticancer mechanism of quinoxalinone derivatives is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov Several studies have shown that certain quinoxaline derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle, preventing them from dividing. nih.govnih.govnih.gov

For instance, treatment of human colon cancer cells with specific quinoxaline 1,4-dioxide derivatives resulted in a significant blockage of cells at the G2/M phase. nih.govnih.gov This cell cycle arrest is often linked to the modulation of key regulatory proteins. Some derivatives have been shown to inhibit the expression of cyclin B, a crucial protein for the G2 to M transition. nih.gov

In addition to cell cycle arrest, these compounds can trigger apoptosis. nih.govnih.gov The induction of apoptosis can occur through various pathways. Studies on quinoxaline 1,4-dioxides have demonstrated a significant decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov One synthesized quinoxaline derivative, compound VIIIc, was found to induce significant disruption in the cell cycle profile of HCT116 colon cancer cells, causing arrest at the G2/M phase boundary. nih.gov

| Compound/Derivative | Effect on Cell Cycle | Effect on Apoptosis Markers | Cell Line |

|---|---|---|---|

| 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) | >60% of cells blocked at G2/M phase. nih.gov | Inhibited expression of cyclin B. nih.gov | T-84 (human colon cancer) nih.gov |

| 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) | G2/M cell cycle arrest. nih.gov | Induced apoptosis; inhibited cyclin B expression. nih.gov | T-84 (human colon cancer) nih.gov |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | No noticeable effect on cell cycling. nih.gov | Caused a significant increase in apoptotic cells; decreased Bcl-2, increased Bax. nih.gov | T-84 (human colon cancer) nih.gov |

| Compound VIIIc (a quinoxaline derivative) | Cell cycle arrest at G2/M phase. nih.gov | Apoptotic inducer. nih.gov | HCT116 (human colon carcinoma) nih.gov |

Certain enzymes are overexpressed in cancer tissues and play a role in tumorigenesis, making them attractive targets for therapeutic intervention. Among these are Cyclooxygenase-2 (COX-2) and Lactate (B86563) Dehydrogenase A (LDHA). nih.gov COX-2 expression is significantly elevated in colorectal neoplastic tissues and is involved in both the early onset and progression of the disease. nih.gov

In vitro testing of novel quinoxalinone Schiff's bases has demonstrated their potential as inhibitors of both COX-2 and LDHA. nih.gov Structure-activity relationship analyses of these derivatives indicated that inhibitory efficiency is enhanced by the introduction of electron-donating groups at specific positions of the aryl moiety and is reduced by the insertion of halogen substituents. nih.gov The inhibition of both COX-2 and 5-LOX (lipoxygenase) pathways is considered a promising strategy in cancer therapy, as blocking only one pathway can sometimes potentiate the other. nih.gov

Antimicrobial Mechanisms

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, a property that has been recognized since the discovery of iodinin, a quinoxaline 1,4-dioxide analog, in 1938. mdpi.comnih.govresearchgate.net

Numerous studies have confirmed the efficacy of quinoxalinone derivatives against a range of both Gram-positive and Gram-negative bacteria. nih.govscispace.comrsc.org

Synthesized quinoxalinone compounds have been tested against bacterial species such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Some derivatives have shown high activity against both bacterial types. nih.gov Notably, certain quinoxalinone derivatives have demonstrated activity against Gram-negative strains that are resistant to standard antibiotics like streptomycin. scispace.com

The mechanism of antibacterial action for some quinoxaline compounds has been investigated. One study on C-2 amine-substituted quinoxaline analogues suggested that the potent derivative (compound 5p) exerts its effect by compromising the structural integrity of the bacterial cell membrane. rsc.org This disruption leads to the leakage of intracellular components, ultimately resulting in bacterial cell death. rsc.org For quinoxaline 1,4-dioxides, the mechanism is associated with their reduction by bacterial oxidoreductases, which generates reactive oxygen species (ROS), causes DNA damage, and inhibits DNA and RNA synthesis. mdpi.com

| Compound Class/Derivative | Gram-Positive Target(s) | Gram-Negative Target(s) | Observed Activity / MIC |

|---|---|---|---|

| Quinoxaline derivatives (5c, 5d, 7a, 7c, 7e) | S. aureus, B. subtilis | E. coli, P. aeruginosa | Highly active against both types, especially E. coli. nih.gov |

| Quinoxalinone derivative (Compound 6) | Four Gram-positive strains | Not specified | MIC value of 7.8 µg/mL; higher activity than streptomycin on Gram-positive organisms. scispace.com |

| C-2 amine-substituted quinoxalines (5m-5p) | S. aureus, B. subtilis, MRSA | E. coli | MICs of 4–16 µg/mL against S. aureus and 4-32 µg/mL against E. coli. rsc.org |

Antifungal Activity

No specific studies detailing the in vitro antifungal activity or the precise mechanistic actions of 7-methoxy-4aH-quinoxalin-2-one were identified in the reviewed scientific literature. However, broader research into quinoxalinone derivatives has demonstrated their potential as antifungal agents.

Studies on various quinoxaline derivatives have shown significant efficacy against a range of fungal pathogens. For instance, certain novel quinoxaline derivatives have exhibited potent in vitro activity against plant pathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. The proposed mechanisms for these broader quinoxalinone derivatives include the disruption of fungal cell morphology and the inhibition of key enzymes necessary for fungal survival. For example, some derivatives have been found to interfere with succinate dehydrogenase, a critical enzyme in the fungal respiratory chain.

| Quinoxalinone Derivative Class | Fungal Species | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Novel Synthesized Quinoxalines | Plant Pathogenic Fungi | Inhibition of fungal growth | Alteration of cell morphology |

| Substituted Quinoxalinones | Candida species | Fungicidal effects | Not specified |

Anti-Biofilm Formation Mechanisms

Specific research on the anti-biofilm formation mechanisms of This compound is not available in the current body of scientific literature. Nevertheless, studies on related quinoxalinone structures offer insights into potential anti-biofilm activities.

The formation of biofilms is a critical factor in the persistence of many microbial infections. Research into alkyl-quinoxalin-2(1H)-one derivatives has indicated a mechanism of action that involves the inhibition of quorum sensing. Quorum sensing is a system of cell-to-cell communication in bacteria that coordinates gene expression, including the genes responsible for biofilm formation. By interfering with these signaling pathways, these quinoxalinone derivatives can effectively reduce the formation of bacterial biofilms. This line of research, while not specific to the compound , highlights a promising avenue for the development of anti-biofilm agents within the quinoxalinone class.

Anti-inflammatory Mechanisms

There is a lack of specific in vitro studies investigating the anti-inflammatory mechanisms of This compound . However, the broader class of quinoxaline and quinoxalinone derivatives has been the subject of anti-inflammatory research.

These studies have demonstrated that certain quinoxaline derivatives possess both antioxidant and anti-inflammatory properties. The in vitro anti-inflammatory activity has been linked to the inhibition of enzymes such as soybean lipoxygenase, which is involved in the inflammatory cascade. Furthermore, some derivatives have been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of inflammation. These findings suggest that quinoxalinone compounds may exert their anti-inflammatory effects through multiple pathways.

Anti-Parasitic and Anti-Viral Activities

No information was found regarding the anti-viral activities of This compound or its derivatives within the scope of this review. The following sections focus on the anti-parasitic activities of the broader quinoxalinone class.

Antimalarial Activity

Specific data on the in vitro antimalarial activity of This compound against Plasmodium falciparum is not present in the available literature. However, the quinoxaline scaffold is a known pharmacophore in antimalarial drug discovery.

Various quinoxaline derivatives have been synthesized and evaluated for their activity against P. falciparum, the deadliest species of malaria parasite. Some of these compounds have demonstrated potent in vitro activity, highlighting the potential of the quinoxaline core structure in developing new antimalarial agents.

Antitrypanosomal and Antileishmanial Mechanisms

There are no specific studies on the antitrypanosomal or antileishmanial mechanisms of This compound . However, research on other quinoxaline derivatives has shown promising results against these parasites in vitro.

Novel quinoxaline derivatives have been investigated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these derivatives have exhibited significant trypanocidal effects, with some compounds showing lower IC50 values than the reference drugs nifurtimox and benznidazole.

Similarly, various quinoxaline derivatives have been assessed for their efficacy against Leishmania species. For example, 2,3-diarylsubstituted quinoxaline derivatives have demonstrated activity against both the promastigote and amastigote forms of Leishmania amazonensis. nih.gov Mechanistic studies on these derivatives suggest that their antileishmanial effect may be due to the induction of intense mitochondrial alterations in the parasite. nih.gov

| Derivative Class | Parasite | Activity | IC50/EC50 Values | Potential Mechanism |

|---|---|---|---|---|

| Quinoxaline di-N-oxide derivatives | Trypanosoma cruzi | Trypanocidal | Some < reference drugs | Not specified |

| 2,3-diarylsubstituted quinoxalines | Leishmania amazonensis | Antileishmanial | IC50 of 5.3 μM (promastigotes) nih.gov | Mitochondrial alterations nih.gov |

Antitaeniasis Activity and Enzyme Inhibition (e.g., Triosephosphate Isomerase)

No in vitro studies on the antitaeniasis activity of This compound against species such as Taenia solium have been reported. However, research into quinoxaline-1,4-di-N-oxide derivatives has identified their potential as antitaeniasis agents.

Several of these derivatives have shown time- and concentration-dependent cysticidal activity against Taenia crassiceps in vitro, with some compounds exhibiting potency comparable to the reference drug albendazole sulfoxide. nih.gov One of the proposed mechanisms of action for these compounds is the inhibition of triosephosphate isomerase (TPI), a crucial enzyme in the glycolytic pathway of these parasites. However, studies have shown that while some quinoxaline derivatives can inhibit TPI, the concentrations required for significant inhibition are much higher than those needed for their antitaeniasis effect, suggesting that other pharmacological targets are likely involved in their primary mode of action. nih.gov

| Compound ID | EC50 (µM) | Triosephosphate Isomerase (TsTIM) Inhibition |

|---|---|---|

| TS-12 | 0.58 nih.gov | <40% at 1000 µM nih.gov |

| TS-19 | 1.02 nih.gov | Not specified |

| TS-20 | 0.80 nih.gov | Not specified |

| Albendazole sulfoxide (Reference) | 0.68 nih.gov | Not applicable |

Anti-HIV Activity

The quinoxaline scaffold has emerged as a significant pharmacophore in the development of novel anti-HIV agents. nih.govconicet.gov.ar Derivatives of quinoxalinone have been investigated for their potential to inhibit viral replication through various mechanisms, primarily targeting key enzymes essential for the HIV life cycle. In vitro studies have demonstrated that these compounds can act as potent inhibitors of both HIV reverse transcriptase (RT) and integrase. conicet.gov.arnih.gov

The anti-HIV activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies have revealed that the introduction of bulky, hydrophobic, and electronegative groups can enhance the inhibitory potency of these compounds. nih.gov For instance, certain 6-chloro-7-fluoroquinoxaline derivatives bearing bulky substituents at positions 2 and 3 have shown promising anti-HIV activity without significant cytotoxicity in VERO cell lines. nih.gov

One of the primary mechanisms of action for several quinoxaline derivatives is the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA. conicet.gov.ar These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and bind to an allosteric site on the enzyme, inducing a conformational change that renders it inactive. conicet.gov.ar Additionally, some quinoxaline derivatives have been designed and evaluated as inhibitors of HIV integrase, another critical enzyme that facilitates the integration of the viral DNA into the host cell's genome. nih.gov

While specific in vitro anti-HIV data for this compound is not available in the reviewed literature, the general findings for the quinoxalinone class of compounds suggest that this scaffold is a promising starting point for the development of new antiretroviral agents. The following table summarizes the in vitro anti-HIV activity of some representative quinoxaline derivatives.

| Compound | Target | Activity | Cell Line | Reference |

| Compound 19 | Reverse Transcriptase | EC₅₀ = 3.1 nM | Not Specified | nih.gov |

| Compound 23 | HIV-1 | EC₅₀ = 0.16 µg/mL | Not Specified | nih.gov |

| Compound 24 | HIV-1 | EC₅₀ = 0.11 µg/mL | Not Specified | nih.gov |

| Compound 7d | HIV-1 (IIIB strain) | EC₅₀ = 0.11 µM | VERO | nih.gov |

| Compound 7e | HIV-1 (IIIB strain) | EC₅₀ = 0.16 µM | VERO | nih.gov |

Receptor Antagonism (e.g., Integrin αvβ3)

Based on a comprehensive review of the available scientific literature, there is currently no published in vitro data demonstrating that this compound or other quinoxalinone derivatives act as antagonists of the integrin αvβ3 receptor. While integrin αvβ3 is a recognized therapeutic target for various pathologies, and numerous antagonists have been developed, the quinoxalinone scaffold has not been identified as a privileged structure for this particular biological target in the reviewed studies. nih.govnih.gov

Other Relevant Biological Targets and Pathways in In Vitro Systems

The versatility of the quinoxalinone scaffold allows for its interaction with a range of other biological targets in vitro, suggesting its potential application in therapeutic areas beyond antiviral research. Investigations into various substituted quinoxaline derivatives have revealed inhibitory activity against several enzymes and pathways involved in cell signaling, inflammation, and oxidative stress.

Enzyme Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain quinoxalin-2(1H)-one derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. These compounds aim to mimic the binding of approved anticancer agents that target this pathway.

Apoptosis Signal-regulating Kinase 1 (ASK1): A series of quinoxaline derivatives have been synthesized and evaluated as inhibitors of ASK1, a kinase involved in stress and inflammatory signaling pathways. One potent derivative, compound 26e , exhibited an IC₅₀ value of 30.17 nM in an in vitro kinase assay. nih.gov

Topoisomerase: In silico molecular docking studies have suggested that human DNA topoisomerase could be a potential target for certain N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide derivatives, which have shown selective cytotoxicity against several cancer cell lines. nih.gov

Anti-inflammatory and Antioxidant Activity:

Lipoxygenase (LOX) Inhibition: Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been reported to possess antioxidant and anti-inflammatory properties. unav.edu Some of these compounds have shown promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in the inflammatory cascade. unav.edu

Radical Scavenging: The anti-inflammatory effects of some quinoxaline derivatives are also attributed to their ability to scavenge reactive oxygen species (ROS). unav.edu

The following table provides a summary of the in vitro activity of various quinoxaline derivatives against other relevant biological targets.

| Compound Class/Derivative | Target/Pathway | In Vitro Activity | Reference |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Human DNA Topoisomerase | Potential target identified by molecular docking | nih.gov |

| Quinoxaline derivative 26e | ASK1 | IC₅₀ = 30.17 nM | nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Soybean Lipoxygenase | Promising in vitro inhibition | unav.edu |

| Quinoxaline derivatives | Reactive Oxygen Species | Scavenging activity | unav.edu |

| Oxiranyl-Quinoxaline derivatives | Antiproliferative against Neuroblastoma Cell Lines | IC₅₀ values in the low micromolar range | mdpi.com |

These findings underscore the broad biological potential of the quinoxalinone scaffold and suggest that this compound could potentially exhibit a range of biological activities, although specific experimental data for this compound is needed for confirmation.

Computational Chemistry and Molecular Modeling of Quinoxalinone Derivatives

Molecular Docking Simulations for Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of quinoxalinone derivatives with their biological targets.

Detailed research findings from molecular docking studies have revealed key interactions between quinoxalinone derivatives and various receptors. For instance, docking studies of novel quinoxalin-2(1H)-ones with the vascular endothelial growth factor receptor-2 (VEGFR-2) have shown good binding patterns, with compounds exhibiting significant inhibitory activity. rsc.orgekb.eg These studies often identify crucial hydrogen bonding and hydrophobic interactions within the receptor's active site that are responsible for the observed biological activity. ekb.eg

Similarly, molecular docking has been employed to investigate the interaction of quinoxalinone derivatives with targets such as HIV-1 protease, p38α MAP kinase, and tyrosine kinase receptors. bioinfopublication.orgnih.govnih.gov In a study targeting p38α MAP kinase, molecular docking and molecular dynamics simulations were in agreement with the in vitro inhibitory activity, highlighting the predictive power of these computational methods. nih.gov

The binding affinities and interaction patterns of quinoxalinone derivatives with various protein targets, as determined by molecular docking simulations, are summarized in the interactive table below.

Interactive Data Table: Molecular Docking of Quinoxalinone Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | VEGFR-2 | ASP 1044, GLU 883 | -11.93 to -17.11 | ekb.eg |

| Quinoxaline (B1680401) Analogues | HIV-1 Protease (2BB9) | Not specified | Not specified | bioinfopublication.org |

| Hydrazone-bearing Quinoxalines | p38α MAP Kinase | Not specified | Not specified | nih.gov |

| Substituted Quinoxalin-2(1H)-ones | Tyrosine Kinase (TRK) | Not specified | Not specified | nih.gov |

| Quinoxalin-2-one | Lung Cancer Kinases (e.g., EGFR) | G719 | Not specified | researchgate.net |

In Silico Virtual Screening and Library Design for Target Identification

In silico virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been successfully applied to quinoxalinone derivatives to discover potent inhibitors for various targets.

For example, a virtual screening approach was used to identify quinoxaline derivatives as potent inhibitors of c-Jun N-terminal kinases 1 (JNK 1). tandfonline.com This study, which combined virtual screening with molecular docking and ADMET analysis, demonstrated the potential of these compounds as drug candidates. tandfonline.com In another study, structure-based virtual screening was performed to discover potential inhibitors of HIV-1 protease from a library of 46 quinoxaline analogues. bioinfopublication.org

The design of focused libraries of quinoxalinone derivatives for virtual screening is often guided by the known pharmacophoric features of the target. This allows for a more efficient exploration of chemical space and a higher hit rate in the screening process. The results from virtual screening campaigns can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of quinoxalinone derivatives. tandfonline.comscispace.com These calculations provide insights into molecular properties that govern their biological activity and chemical behavior.

Studies have utilized DFT to explore the reactivity, electronic stability, and optical properties of newly synthesized quinoxaline derivatives. tandfonline.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and the HOMO-LUMO energy gap is used to predict the chemical reactivity of the molecule. jocpr.com It has been shown that both electron-donating and electron-accepting substituents can be effective in reducing the HOMO-LUMO energy gap in quinoxalin-2-one derivatives. jocpr.com

Furthermore, quantum chemical calculations are used to determine various molecular descriptors, including chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), which provide a deeper understanding of the reactivity of these compounds. jocpr.com Molecular electrostatic potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. ufms.br

Interactive Data Table: Quantum Chemical Properties of Quinoxalinone Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Quinoxalin-2(1H)-one (QO) | DFT/B3LYP | 6-311G | Not specified | Not specified | Not specified | jocpr.com |

| 3-methylquinoxalin-2(1H)-one (MQO) | DFT/B3LYP | 6-311G | Not specified | Not specified | Not specified | jocpr.com |

| 3-aminoquinoxalin-2(1H)-one (AQO) | DFT/B3LYP | 6-311G | Not specified | Not specified | Not specified | jocpr.com |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | wb97xd | def2-TZVP | Not specified | Not specified | Not specified | tandfonline.com |

| 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | wb97xd | def2-TZVP | Not specified | Not specified | Not specified | tandfonline.com |

Conformational Analysis and Ligand-Based Pharmacophore Modeling

Conformational analysis and ligand-based pharmacophore modeling are crucial computational techniques for understanding the structure-activity relationships (SAR) of quinoxalinone derivatives, especially when the three-dimensional structure of the biological target is unknown. creative-biolabs.com

Ligand-based pharmacophore modeling involves the identification of common chemical features in a set of active molecules and their spatial arrangement that is essential for biological activity. creative-biolabs.com This approach has been used to develop 2D and 3D-QSAR models for quinoxalinone-based aldose reductase inhibitors. nih.gov These models help in identifying the key pharmacophoric features that govern the inhibitory activity of these compounds. nih.gov

Conformational analysis is performed to determine the low-energy conformations of the quinoxalinone derivatives, which are then used in the development of pharmacophore models. creative-biolabs.com The generated pharmacophore models can be used as 3D queries for virtual screening of compound databases to identify new molecules with potential biological activity. nih.gov A study on the anti-proliferative activity of quinoxaline derivatives on the HeLa cell line led to the development of a partial two-dimensional pharmacophore based on the analysis of their electronic structures. sciencepg.comresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving quinoxalinone derivatives. Theoretical calculations can provide detailed information about reaction pathways, transition states, and intermediates that are often difficult to study experimentally.

For instance, a possible reaction mechanism for the trifluoroalkylation of quinoxalin-2(1H)-ones has been proposed based on computational analysis. mdpi.com These studies often involve the calculation of the potential energy surface for the reaction, allowing for the identification of the most favorable reaction pathway. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic routes to novel quinoxalinone derivatives.

Future Research Directions and Advanced Applications in Chemical Biology

Development of Novel Quinoxalinone Scaffolds with Enhanced Selectivity and Potency

Future research will likely focus on the strategic modification of the 7-methoxy-4aH-quinoxalin-2-one scaffold to generate analogues with superior biological efficacy and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new derivatives. researchgate.net Key areas for modification include the N1 and C3 positions, as well as further substitution on the benzo moiety.

The introduction of various functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, SAR studies on different quinoxaline (B1680401) series have shown that incorporating specific linkers (e.g., NH vs. CH2) or heterocyclic systems can dramatically alter activity. mdpi.com The presence of electron-donating groups, such as the existing 7-methoxy group, or the addition of electron-withdrawing groups can significantly influence the molecule's interaction with biological targets. nih.govnih.gov Research into hybrid scaffolds, such as combining the quinoxalinone core with moieties like oxadiazole, may also yield compounds with novel antitumor activities. mdpi.com The goal is to create a diverse library of compounds for screening, leading to the identification of candidates with optimized potency and reduced off-target effects. nih.gov

| Position of Substitution | Type of Substituent/Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C2/C3 Positions | Introduction of heterocyclic systems (e.g., benzoxazole, triazole) | Can significantly increase anticancer activity. | mdpi.com |

| C3 Position | Varying the linker (e.g., NH vs. aliphatic) | NH linker found to be essential for certain anticancer activities, while aliphatic linkers decreased it. | mdpi.com |

| C6/C7 Positions (Benzo Ring) | Electron-withdrawing groups (e.g., -NO2, halogens) | Can enhance inhibitory efficiency against targets like LDHA and COX-2, but can also decrease activity against others. | mdpi.comnih.gov |

| C6/C7 Positions (Benzo Ring) | Electron-donating groups (e.g., -OCH3, -OH) | Can enhance inhibitory efficiency against certain enzymes. | nih.gov |

| General Scaffold | Fusion with other rings (e.g., triazolo[4,3-a]quinoxalines) | Identified as a potent scaffold for anticonvulsant agents. | researchgate.net |

Exploration of Undiscovered Biological Targets and Pathways for Quinoxalinone Derivatives

While quinoxalinone derivatives are known to interact with a range of biological targets, a vast landscape of potential molecular interactions remains to be explored. nih.gov Current research has identified these compounds as inhibitors of various enzymes and kinases crucial in disease pathways. researchgate.net Future work should aim to deorphanize novel derivatives of this compound by screening them against broader panels of biological targets.

Known targets include protein kinases like c-Met, Apoptosis signal-regulating kinase 1 (ASK1), and c-Jun N-terminal kinases (JNKs), which are implicated in cancer and inflammatory diseases. nih.govtandfonline.comlookchem.comnih.gov Other identified targets include enzymes such as aldose reductase (implicated in diabetic complications) and lactate (B86563) dehydrogenase A (LDHA), a key player in cancer metabolism. nih.govrsc.org The ability of some quinoxaline analogues to interact with viral components, such as the Hepatitis C Virus (HCV) IRES RNA, opens avenues in antiviral research. acs.org High-throughput screening and chemoproteomics approaches could uncover entirely new target classes, potentially revealing novel mechanisms of action and expanding the therapeutic applications for this scaffold into areas like neurodegenerative and metabolic diseases. nih.govnih.gov